4,4'-ビス(トリフェニルシリル)-1,1'-ビフェニル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

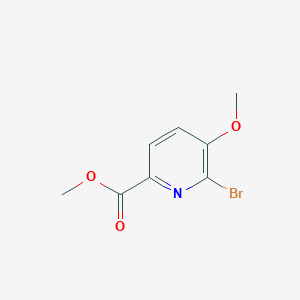

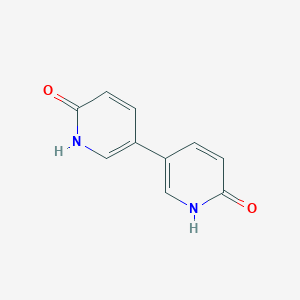

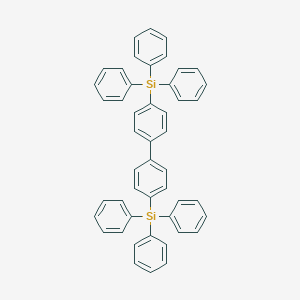

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications.

科学的研究の応用

配位高分子

4,4'-ビス(トリフェニルシリル)-1,1'-ビフェニル: は、新規配位高分子(CP)の合成に使用されています。 これらのCPは、独自の構造を示し、単結晶X線回折、元素分析、IR、TGA、およびPXRDによって特徴付けられています . これらは、次のような潜在能力について調査されています。

- 多重応答性発光センシング: CPは、水中の抗生物質や農薬の同定に対して、高い感度と低い検出限界を示します .

- 抗腫瘍活性: 特定のCPは、グリオマ細胞に対して有望な抗腫瘍活性を示しており、医療用途にとって重要となる可能性があります .

発光材料

この化合物は、温度と励起子濃度に誘起された励起子発光を示す材料を作成するための重要な構成要素です。 この特性は、次のような開発に特に役立ちます。

酸化還元活性蛍光ポリアミド

4,4'-ビス(トリフェニルシリル)-1,1'-ビフェニル: は、酸化還元活性蛍光ポリアミドの合成における前駆体でもあります。 これらの材料は、次のような特性について調査されています。

- 光物理的特性: ポリアミドは、励起時に青緑色の光を放射し、さまざまなオプトエレクトロニクス用途に使用できます .

- 電気化学的特性: アリールオキシトリフェニルアミンユニットの導入により、ポリアミドの有機溶解性が向上することが示されており、インクジェット印刷などのコーティング用途に適しています .

分子認識

4,4'-ビス(トリフェニルシリル)-1,1'-ビフェニルから誘導されたCPの発光特性は、次のような用途に適しています。

作用機序

Target of Action

The primary target of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl (hereafter referred to as BTPB) is the exciton concentration in organic light-emitting diodes (OLEDs) . The compound interacts with the exciton concentration to influence the excimer emission of the material .

Mode of Action

BTPB interacts with its target by influencing the excimer emission of the material . This interaction is affected by temperature, exciton concentration, and electron transportation layers . The introduction of spiro-annulated triphenylamine/carbazole moieties on BTPB increases the HOMO energy levels, facilitating hole injection from the nearby hole-transporting layer .

Biochemical Pathways

BTPB affects the photoluminescence and electroluminescence spectra of the material in which it is used . These spectra are crucial for the functioning of OLEDs, influencing their efficiency and spectral range .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of BTPB, we can discuss its chemical properties . BTPB has a molecular weight of 671.01 and a linear formula of C48H38Si2 . .

Result of Action

The result of BTPB’s action is the development of sunlight-like and warm-light white OLEDs with high efficiency and wide-range spectra . The devices developed using BTPB exhibited an excellent spectra overlap ratio of 82.9% with sunlight .

Action Environment

The action of BTPB is influenced by environmental factors such as temperature and the concentration of excitons . These factors can affect the excimer emission of the material and, consequently, the performance of the OLEDs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl are not widely documented, the general approach involves scaling up

特性

IUPAC Name |

triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMQGXHWZCRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304986 |

Source

|

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-13-6 |

Source

|

| Record name | NSC168712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)